1-(4-Dimethylamino-but-2-ynyl)-pyrrolidin-2-one
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Overview
Description
1-(4-Dimethylamino-but-2-ynyl)-pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are used as scaffolds in medicinal chemistry . The presence of the pyrrolidinone ring in various natural and synthetic compounds has garnered significant attention due to its potential pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidinone derivatives typically involves multicomponent reactions. One common method is the ultrasound-promoted one-pot multicomponent synthesis using citric acid as a green additive in a green solvent . This method is efficient, environmentally friendly, and yields high purity products. The reaction involves the use of aniline, an aldehyde, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation .
Industrial Production Methods
Industrial production of pyrrolidinone derivatives often employs similar multicomponent reactions due to their efficiency and scalability. The use of green chemistry principles, such as the avoidance of harmful organic reagents and the use of ultrasound irradiation, makes these methods suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Dimethylamino-but-2-ynyl)-pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the pyrrolidinone ring and the dimethylamino and butynyl substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
1-(4-Dimethylamino-but-2-ynyl)-pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Dimethylamino-but-2-ynyl)-pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and modulate the activity of various enzymes and receptors . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives such as piracetam and oxiracetam . These compounds share the pyrrolidinone ring structure but differ in their substituents and biological activities.
Uniqueness
1-(4-Dimethylamino-but-2-ynyl)-pyrrolidin-2-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity . Its dimethylamino and butynyl groups enhance its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
3854-02-2 |
---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[4-(dimethylamino)but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-11(2)7-3-4-8-12-9-5-6-10(12)13/h5-9H2,1-2H3 |
InChI Key |
VFCXPAQOWQSKLL-UHFFFAOYSA-N |
SMILES |
CN(C)CC#CCN1CCCC1=O |
Canonical SMILES |
CN(C)CC#CCN1CCCC1=O |
3854-02-2 | |
Synonyms |
BR 100 BR-100 |
Origin of Product |
United States |
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